Diphenylborinic anhydride

描述

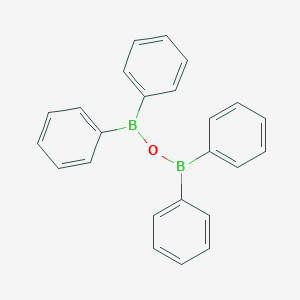

Structure

2D Structure

属性

IUPAC Name |

diphenylboranyloxy(diphenyl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20B2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQFEECGHGUHBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(C2=CC=CC=C2)OB(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20B2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344425 | |

| Record name | Diphenylborinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4426-21-5 | |

| Record name | Diphenylborinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for Diphenylborinic Anhydride and Its Precursors

Established Synthetic Pathways to Diphenylborinic Anhydride (B1165640)

The direct formation of diphenylborinic anhydride from its corresponding acid is a common and straightforward process. Two principal methods are widely employed: thermal dehydration and reaction with a dehydrating agent like acetic anhydride.

Dehydration of Diphenylborinic Acid

This compound can be synthesized by the direct dehydration of diphenylborinic acid. ontosight.ai This process involves the removal of one molecule of water from two molecules of diphenylborinic acid to form the anhydride linkage. ontosight.ai A practical application of this method involves heating solid diphenylborinic acid at 80°C under vacuum for several hours. This procedure effectively removes water, yielding this compound as a solid product. google.com One reported synthesis using this method afforded the anhydride in a 76% yield. google.com

Table 1: Synthesis of this compound via Dehydration

| Precursor | Conditions | Product | Yield | Reference |

|---|

Reaction of Diphenylborinic Acid with Acetic Anhydride

An alternative established route to this compound involves the reaction of diphenylborinic acid with acetic anhydride. ontosight.aismolecule.com Refluxing diphenylborinic acid with acetic anhydride provides a common method for its synthesis. smolecule.com This reaction utilizes acetic anhydride as both a reagent and a dehydrating agent to drive the formation of the B-O-B anhydride bond.

Synthesis of Diphenylborinic Acid

The availability of diphenylborinic acid is crucial for the synthesis of its anhydride. Several methods have been developed for its preparation, starting from more complex organoboron compounds.

Hydrolysis of 2-Aminoethyl Diphenylborinate

A well-established method for obtaining diphenylborinic acid is through the acidic hydrolysis of 2-aminoethyl diphenylborinate. scholaris.cauni-saarland.de 2-Aminoethyl diphenylborinate is often used as a stable, crystalline precursor because free diphenylborinic acid can be less stable. researchgate.net The hydrolysis is typically carried out by treating a solution of 2-aminoethyl diphenylborinate with an acid, such as 1 M hydrochloric acid (HCl), at room temperature. google.com The reaction cleaves the B-O bond of the aminoethyl ester, liberating diphenylborinic acid and 2-aminoethanol. uni-saarland.de Following the reaction, the product can be extracted into an organic solvent. google.com

Table 2: Synthesis of Diphenylborinic Acid via Hydrolysis

| Precursor | Reagents | Solvent | Time | Product | Reference |

|---|

Cleavage of Tetraphenylborate (B1193919) by Amino Acids

An interesting route to diphenylborinic acid involves the cleavage of the carbon-boron bonds in the tetraphenylborate anion by amino acids. researchgate.net This reaction sequentially breaks the bonds to yield diphenylborinic acid. researchgate.net Under the reaction conditions, the newly formed diphenylborinic acid can be intercepted by the amino acid present to form a mixed anhydride, making this a convenient in-situ process for generating such derivatives. researchgate.netrsc.org This method highlights a unique reactivity of the tetraphenylborate salt.

Advanced Synthetic Approaches and Modifications

While the aforementioned methods are well-established, research continues into new and modified synthetic strategies. Advanced approaches often focus on improving efficiency, yield, and substrate scope. For instance, the synthesis of various borinic acids can be achieved using diisopropylaminoborane (B2863991) in reactions with organolithium or Grignard reagents, followed by hydrolysis. nih.gov Furthermore, the synthesis of specific borinic acid derivatives, such as those embedded in a coumarin (B35378) scaffold, has been accomplished through multi-step sequences involving the reaction of a pinacol (B44631) boronic ester with an organolithium reagent, followed by acidic hydrolysis. nih.gov These more specialized methods, while not always for diphenylborinic acid itself, contribute to the broader understanding and toolkit for synthesizing diarylborinic acids and their anhydrides.

One-Pot Syntheses

One-pot syntheses offer an efficient and streamlined approach to complex molecules by minimizing the number of separate reaction and purification steps. In the context of this compound, this methodology is particularly valuable for the direct synthesis of its derivatives. A notable example is the one-pot synthesis of 2-aminoethyl diphenylborinate (2-APB) and its analogues. nih.govresearchgate.net This process involves the direct reaction of this compound with an appropriate amino acid or amino alcohol in a suitable solvent, such as ethanol, often under reflux conditions. nih.govresearchgate.net This method's convenience and efficiency are demonstrated by the synthesis of various 2-APB derivatives, where yields can range from moderate to quantitative. nih.gov

The reaction of an α-amino acid with this compound leads to the formation of a stable cyclic mixed anhydride, known as a boroxazolidone. researchgate.net In this adduct, both the α-amino and α-carboxyl groups of the amino acid are bound to the boron atom, forming a five-membered ring. researchgate.net This one-pot assembly has been utilized to discover novel enzyme inhibitors, underscoring the utility of this synthetic approach. researchgate.net

Table 1: One-Pot Synthesis of 2-APB Derivatives from this compound

| Entry | Amine/Amino Alcohol | Solvent | Conditions | Product | Yield (%) | Reference |

| 1 | 2-Aminoethanol | Ethanol | Reflux | 2-Aminoethyl diphenylborinate (2-APB) | - | nih.gov |

| 2 | Various Amino Acids | Ethanol | Reflux | 2-APB Amino Acid Analogues | 16 - quantitative | nih.gov |

| 3 | Glycine | - | - | Glycine Boroxazolidone | - | researchgate.net |

| 4 | N-Methylglycine | - | - | N-Methylglycine Boroxazolidone | - | researchgate.net |

| 5 | N,N-Dimethylglycine | - | - | N,N-Dimethylglycine Boroxazolidone | - | researchgate.net |

Further details on specific yields were not available in the cited sources.

Ligand-Promoted Organic Group Migration in Boronic Anhydride Intermediates

A sophisticated, metal-free approach to the synthesis of four-coordinate organoboron compounds involves the ligand-promoted migration of an organic group within a boronic anhydride intermediate. researchgate.net While not a direct reported synthesis of this compound itself, the underlying principle is highly relevant. This methodology relies on the reaction of boronic acids in the presence of a bidentate ligand. researchgate.netnih.gov

The proposed mechanism suggests the formation of a tetrahedral boron 'ate' complex. This complex is capable of transferring an organic group to an adjacent sp²-hybridized boron atom within a boronic anhydride intermediate. researchgate.netresearchgate.net The presence of a bidentate ligand is crucial as it facilitates the disproportionation of the arylboronic acid, accelerating the formation of the diarylborinic acid moiety. nih.gov This process highlights a potential pathway for the formation of diarylborinic species from readily available boronic acids, driven by the coordination of a suitable ligand. Mechanistic studies using techniques such as MALDI-TOF and ¹¹B NMR have provided support for this proposed pathway. researchgate.net

Metathesis Reactions Involving Diboranes

Metathesis reactions involving diboranes represent a key transformation for the synthesis of unsymmetrical diborane (B8814927) species, where this compound serves as a crucial reagent. bath.ac.uknih.govscite.ai In these reactions, this compound acts as an electrophilic source of a {Ph₂B}⁺ unit, which is intercepted by a nucleophilic boron species. bath.ac.ukscispace.com

Specifically, readily accessible magnesium-centered pinacolatoboryl nucleophiles react with this compound, leading to the activation of the B-O bond. nih.govscite.ai This reaction generates an unsymmetrical diborane, although in some cases, the initial product may be unstable and undergo further derivatization. nih.gov For instance, the reaction of a terminal magnesium boryl species with this compound can yield an unsymmetrical B(sp²)-B(sp³) diborane, which can be trapped and isolated as its DMAP (4-dimethylaminopyridine) adduct. nih.govscispace.com This unique reactivity provides a pathway to construct B-B bonds with significant structural diversity. scispace.com

Table 2: Metathesis Reactions of this compound with Diborane Precursors

| Entry | Boron Nucleophile Precursor | Product Type | Key Observation | Reference |

| 1 | Magnesium-centered pinacolatoboryl nucleophile | Unsymmetrical diborane | B-O bond activation of this compound | nih.govscite.ai |

| 2 | Magnesium diboranate | [pinBBPh₂] (transient) | Not isolated due to further reaction | nih.gov |

| 3 | Terminal magnesium boryl species | Unsymmetrical B(sp²)-B(sp³) diborane | Intercepted as its DMAP adduct | nih.govscispace.com |

In-situ Generation for Catalytic Cycles

This compound and its precursor, diphenylborinic acid, are frequently generated in situ for use in various catalytic cycles. This approach avoids the need to isolate the often sensitive borinic acid or anhydride. The in situ generated species can act as a potent Lewis acid catalyst.

For example, this compound has been employed as a catalyst for high-yielding cycloadditions of unesterified acrylic acids under solvent-free conditions. In these reactions, the B-O-B motif of the anhydride is key to its catalytic activity. Furthermore, diphenylborinic acid, generated in situ, can be used in tandem with other catalysts to promote reactions such as the regioselective N-alkylation of azole heterocycles. nih.gov The ability to generate these catalytic species directly in the reaction mixture enhances the practicality and applicability of these transformations in organic synthesis. The use of in situ generated catalysts is a cornerstone of efficient synthetic strategies, and this compound is a prime example of a reagent well-suited for this approach. sci-hub.se

Iii. Mechanistic Investigations of Diphenylborinic Anhydride Reactivity

Lewis Acidity and Coordination Chemistry

The primary driver of diphenylborinic anhydride's reactivity is the Lewis acidic nature of its boron atoms. smolecule.com Each boron atom possesses a vacant p-orbital, making it an effective electron pair acceptor from Lewis bases. This inherent Lewis acidity dictates its coordination chemistry and is the foundation for its catalytic activity. smolecule.com

Diphenylborinic anhydride (B1165640) readily reacts with Lewis bases to form tetracoordinate boron adducts. smolecule.com This process involves the donation of an electron pair from the Lewis base to the empty p-orbital of the boron atom, resulting in the formation of a coordinate covalent bond. The boron atom, in turn, transitions from a trigonal planar (sp²) to a tetrahedral (sp³) geometry.

The formation of these adducts is a key step in many reactions catalyzed by or involving this compound. For instance, its interaction with diols leads to the formation of tetracoordinate 'ate' complexes, which activates the bound oxygen atoms as nucleophiles. scholaris.ca This activation is crucial for the regioselective functionalization of diols and polyols. scholaris.cascholaris.ca Studies have shown that diarylborinic acids, which can be formed from the anhydride, are effective in promoting the regioselective acylation of unprotected carbohydrates through the formation of these tetracoordinate intermediates. raineslab.com The stability and reactivity of these adducts are influenced by the nature of the Lewis base and the substituents on the phenyl rings of the borinic anhydride.

The boron-oxygen-boron (B-O-B) linkage in this compound is a site of significant reactivity. This bond can be cleaved under various conditions, leading to the formation of other reactive boron species. For example, reactions with magnesium-centered pinacolatoboryl nucleophiles can result in the activation and cleavage of the B-O bond. scite.airsc.org

Furthermore, the anhydride can be seen as a dehydrated form of two molecules of diphenylborinic acid. ontosight.ai In the presence of water or other protic sources, the B-O-B bond can be hydrolyzed to regenerate the corresponding borinic acid. This equilibrium is an important consideration in reactions where the anhydride is used as a catalyst or reagent. The B-O-B functionality has been identified as a key feature in catalyzing high-yielding cycloaddition reactions of unesterified acrylic acids under solvent-free conditions. acs.org

Catalytic Mechanisms Involving this compound

This compound and its derivatives are versatile catalysts in a range of organic transformations. Its catalytic activity stems from its Lewis acidity and its ability to activate substrates through coordination.

As a Lewis acid, this compound can catalyze reactions by activating electrophiles. acs.orggoogle.com By coordinating to a carbonyl group or other electron-deficient center, it increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. This mode of activation is central to its use in cycloaddition reactions, such as the Diels-Alder reaction, where it can enhance the reactivity of dienophiles like unesterified acrylic acids. acs.orgacs.orggoogle.com The use of this compound as a catalyst in these reactions can lead to high yields of the desired cycloadducts while avoiding competing polymerization reactions. acs.orgacs.org

| Reaction Type | Substrates | Catalyst | Key Feature of Catalyst | Ref. |

| Diels-Alder Cycloaddition | Isoprene and Acrylic Acid | This compound | Lewis acidity enhances dienophile reactivity | google.com |

| Cycloaddition | Unesterified Acrylic Acids | This compound | B-O-B functionality prevents polymerization | acs.orgacs.org |

A significant application of borinic acids and their anhydrides is the activation of carboxylic acids. nih.gov This typically proceeds through the formation of a mixed anhydride between the borinic acid (derived from the anhydride) and the carboxylic acid. nih.govresearchgate.net This mixed anhydride is more electrophilic than the parent carboxylic acid, facilitating nucleophilic attack by amines or alcohols to form amides or esters, respectively. nih.govhighfine.comresearchgate.net This strategy is particularly useful for promoting acylation reactions under mild conditions. nih.gov The formation of a covalent, monoacylated hemiboronic ester intermediate is believed to be responsible for the activation of unsaturated carboxylic acids in Diels-Alder reactions. researchgate.net

The general mechanism involves the reaction of the carboxylic acid with this compound to form a mixed borinic-carboxylic anhydride. This intermediate then readily reacts with a nucleophile, with the borinate group acting as a good leaving group.

Diarylborinic acids, which can be generated from this compound, are effective catalysts for the dehydration of β-hydroxy carbonyl compounds. nih.gov They have shown particular efficacy in promoting the selective dehydration of anti-aldol products to yield E-enones, a transformation where traditional Brønsted acids often fail. nih.gov A key advantage of borinic acids in this context is their low sensitivity to water, which can be problematic for other Lewis acid catalysts. nih.gov The catalytic cycle is thought to involve the formation of a borinate ester with the hydroxyl group, which facilitates the elimination of water.

Reaction Pathways and Intermediate Species

The reactivity of this compound is characterized by several key mechanistic pathways and the formation of distinct intermediate species. These pathways are fundamental to its role in various organoboron transformations.

Formation and Reactivity of Acyloxyboronic Acids

The mechanism for acylation reactions catalyzed by boronic acids is widely proposed to occur via the formation of an acyloxyboronic acid intermediate. nih.gov This process involves the complexation of a carboxylic acid with the boronic acid. nih.gov Theoretical studies have indicated that the formation of this acyloxyboronic acid intermediate is a facile process that can occur under mild conditions. nih.gov In this proposed catalytic cycle, the in-situ generation of a monoacyloxyarylboronic ester is considered a crucial, often rate-determining, step. ucl.ac.uk

While some studies have proposed a monoacyloxy intermediate, other experimental work suggests that a 2:2 mixed anhydride of the carboxylic acid and the catalyst is the active species in certain amidations. nih.gov This highlights the complexity and context-dependent nature of the intermediates. For instance, in reactions catalyzed by 3,5-bis(trifluoro)phenylboronic acid, a monoacyloxyarylboronic ester was synthesized and characterized, which was noted to be highly susceptible to hydrolysis. ucl.ac.uk Similarly, amino acid adducts of 2-aminoethyl diphenylborinate (2-APB) are known to form acyloxyboranes. nih.gov These findings underscore the general pathway where the borinic or boronic acid structure activates a carboxylic acid by forming a reactive mixed anhydride intermediate.

Involvement in Disproportionation of Boronic Acids

Diphenylborinic acid can be a product of the base-induced disproportionation of boronic acids. nih.gov For example, heating phenylboronic acid in the presence of a base like potassium phosphate (B84403) can yield diphenylborinic acid, although the efficiency may be low without a suitable ligand. nih.gov The presence of a bidentate ligand, such as a 1-(2-pyridinyl)-5-pyrazolone derivative, can accelerate this base-promoted disproportionation of arylboronic acid. nih.govresearchgate.net

The proposed mechanism for this transformation begins with the formation of a boroxine (B1236090), which is the anhydride of the boronic acid. scholaris.ca In the presence of a base, a tetrahedral boronate species is formed, which facilitates an aryl-migration across the boroxine ring. scholaris.ca This process ultimately disassembles into the borinic acid product and boric acid, with the remaining boronic acid re-entering the cycle. scholaris.ca Control experiments have confirmed that the reaction does not proceed in the absence of a base. scholaris.caresearchgate.net The disproportionation is believed to be facilitated by the formation of four-coordinate boron species, which are stabilized by chelation with a ligand. researchgate.net

B-O Bond Activation in Organoboron Transformations

A significant reaction pathway for this compound involves the activation and cleavage of its B-O bond. This is particularly evident in reactions with nucleophilic magnesium-based boryl reagents. nih.govresearchgate.netresearchgate.net The reaction of magnesium-centered pinacolatoboryl nucleophiles with this compound, [(Ph₂B)₂O], results in the activation of the B-O bond. nih.govresearchgate.net This transformation leads to the apparent generation of an unsymmetrical diborane (B8814927), [pinBBPh₂]. nih.govresearchgate.net However, this intermediate can be difficult to isolate as it may undergo further reaction with another equivalent of the boryl nucleophile. nih.govresearchgate.net When a terminal magnesium boryl is used, the unsymmetrical B(sp²)-B(sp³) diborane can be intercepted and stabilized as its DMAP adduct. nih.govresearchgate.net

Spectroscopic and Computational Approaches to Mechanistic Elucidation

The elucidation of the complex reaction mechanisms involving this compound and its derivatives relies heavily on advanced spectroscopic and spectrometric techniques.

NMR Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the mechanisms of reactions involving this compound. Both ¹H and ¹¹B NMR are used to identify products and intermediates and to monitor reaction progress.

The formation of cyclic derivatives from this compound can be confirmed by NMR. For example, the cyclic nature of 2-aminoethyl diphenylborinate (2-APB) derivatives is evident in their ¹H and ¹¹B NMR spectra, with the donation of electron density from the nitrogen atom to the boron causing characteristic shifts. mdpi.com The ¹¹B chemical shift for the tetracoordinated boron atom in these derivatives is observed in the range of 3.7–4.7 ppm, a significant change from the shift of approximately 45 ppm for the tricoordinate boron in diphenylborinic acid. mdpi.com

¹¹B NMR is particularly useful for monitoring reactions in real-time. It has been employed to track the disproportionation of boronic acids, showing the appearance of different boron species over the course of the reaction. researchgate.netresearchgate.net For instance, in the disproportionation of phenylboronic acid, ¹¹B NMR can distinguish the sp³-hybridized boron of an intermediate at around 9.5 ppm from the sp²-hybridized boron of the triphenylboroxine at 31.5 ppm. researchgate.net The technique is also sensitive enough to identify the final borinic acid product in crude reaction mixtures, which typically shows a signal around 45.5 ppm. scholaris.ca Furthermore, kinetic analysis using ¹H NMR and specialized techniques like Exchange Spectroscopy (EXSY) has been used to determine the rates of interconversion of anomers in glycosylation reactions catalyzed by borinic acids. scholaris.ca

Table 1: Representative ¹¹B NMR Chemical Shifts for Boron Species in Mechanistic Studies

| Boron Species/Intermediate | Coordination State | Typical ¹¹B Chemical Shift (ppm) | Context/Reaction | Source(s) |

| Diphenylborinic Acid (Ph₂BOH) | 3-coordinate (sp²) | ~45 | Reference compound | mdpi.com |

| Bis(p-tolyl)borinic acid | 3-coordinate (sp²) | 45.5 | Disproportionation product | scholaris.ca |

| 2-APB Derivatives | 4-coordinate (sp³) | 3.7 - 4.7 | Cyclic amino alcohol adducts | mdpi.com |

| Intermediate I (Chelated) | 4-coordinate (sp³) | 9.5 | Ligand-promoted disproportionation | researchgate.net |

| Triphenylboroxine | 3-coordinate (sp²) | 31.5 | Boronic acid anhydride | researchgate.net |

MALDI-TOF Mass Spectrometry for Intermediate Detection

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a valuable technique for detecting transient intermediates in complex reaction mixtures, which can be difficult to observe by other methods. researchgate.net This technique has been successfully applied to provide mechanistic insights into the boron-to-boron organic group migration that occurs during the disproportionation of boronic acids. researchgate.netresearchgate.net By analyzing aliquots from the reaction mixture, researchers can identify key intermediates based on their mass spectral molecular weights. researchgate.net

In the ligand-promoted disproportionation of phenylboronic acid, MALDI-TOF MS has been used to detect several proposed boron intermediates, providing direct evidence for the mechanistic pathway. researchgate.netresearchgate.net

Table 2: Boron Intermediates in Ligand-Promoted Disproportionation Detected by MALDI-TOF MS

| Assigned Intermediate | Formula | Detected m/z [M+H]⁺ | Reaction | Source(s) |

| Intermediate I | C₁₆H₁₂BNO | 258 | Disproportionation of PhB(OH)₂ with 8-hydroxyquinoline | researchgate.net |

| Intermediate II | C₂₈H₂₀B₂NO₂ | 436 | Disproportionation of PhB(OH)₂ with 8-hydroxyquinoline | researchgate.net |

| Intermediate III | C₂₂H₁₇BNO | 334 | Disproportionation of PhB(OH)₂ with 8-hydroxyquinoline | researchgate.net |

| Product 3a | C₂₁H₁₆BNO | 321 | Disproportionation of PhB(OH)₂ with 8-hydroxyquinoline | researchgate.net |

Computational Chemistry and DFT Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving this compound and its derivatives. These theoretical studies provide detailed insights into transition states, reaction energy profiles, and the origins of reactivity and selectivity that are often difficult to discern through experimental methods alone.

Researchers have employed DFT calculations to model various reactions where diphenylborinic acid or its anhydride acts as a catalyst or reagent. For instance, DFT has been used to gain insight into the origins of rate acceleration and regiocontrol in the borinic acid-catalyzed chloroacylation of 2,3-epoxy alcohols. scholaris.ca In these studies, computational modeling complements kinetic data from techniques like in-situ infrared spectroscopy to build a comprehensive mechanistic picture. scholaris.ca

The choice of computational method is critical for obtaining accurate results. A variety of functionals and basis sets have been utilized depending on the specific system under investigation. DFT calculations for the chloroacylation of an epoxy alcohol catalyzed by this compound were carried out at the B3LYP/6-31+G(d,p) level of theory. doi.org For the oxidation addition of hydrogen peroxide to diphenylborinic acid, geometries were optimized at the M062X/6-311G++(d,p) level, with vibrational frequency calculations confirming the nature of stationary points as either minima or transition states. pnas.org Intrinsic reaction coordinate (IRC) calculations are also commonly performed to verify that a calculated transition state correctly connects the reactant and product on the potential energy surface. doi.orgpnas.org

One key application of DFT is the calculation of reaction energy profiles. An energy diagram was established for the initial steps of the oxidation of diphenylborinic acid by hydrogen peroxide, providing a quantitative look at the energetics of the process. pnas.org Similarly, a free energy profile was calculated for the reaction of a magnesium diboronate with triphenylphosphine (B44618) oxide, a process where this compound can be used as a reagent source for {OBPh2} ligands. rsc.org This study used the BP86 functional to map the pathway, identifying a three-center Mg–O–B interaction in a key transition state that facilitates P–O bond cleavage. rsc.org These computational models reveal that B–B bond cleavage is a facile process, with the specific mechanism being subtly dependent on the co-reagent's steric properties. rsc.org

The data below summarizes computational methods used in studies involving this compound and related species.

Interactive Table: DFT Methods in this compound Reactivity Studies

| Reaction Studied | DFT Functional | Basis Set | Key Findings | Reference |

| Chloroacylation of 2,3-epoxy alcohols | B3LYP | 6-31+G(d,p) | Elucidation of rate acceleration and regiocontrol; confirmation of transition states. | scholaris.cadoi.org |

| Oxidation addition of H₂O₂ to diphenylborinic acid | M062X | 6-311G++(d,p) | Established reaction energy diagram; confirmed transition state connections. | pnas.org |

| Reaction of Mg-boryl with Ph₃PO (related to {OBPh₂} transfer) | BP86 | BS1/BS2 | Calculated free energy profile; identified key Mg-O-B transition state. | rsc.org |

| Ring-opening polymerization of 9,10-dihydro-9,10-diboraanthracene derivatives | DFT (unspec.) | Not specified | Polymerization driven by loss of anti-aromaticity in the central borole (B14762680) ring. | d-nb.info |

These computational investigations provide a molecular-level understanding of how this compound and its acid form function in chemical transformations, guiding the development of new synthetic methods and catalysts.

Iv. Applications of Diphenylborinic Anhydride in Organic Synthesis

Formation of Boronate Esters and Related Boronates

Diphenylborinic anhydride (B1165640) serves as a key reagent in the synthesis of boronate esters. ontosight.ai This process typically involves the reaction of the anhydride with diols or other polyhydroxy compounds. The formation of a cyclic boronate ester proceeds through the interaction of the boron center with the hydroxyl groups of the substrate. This reaction is particularly effective for cis-vicinal diols, where the proximity and orientation of the hydroxyl groups favor the formation of a stable five-membered borinate ring. rsc.org The resulting boronate esters are often stable compounds that can be isolated or used as intermediates for further synthetic transformations. The formation of these esters activates the oxygen atoms, increasing their nucleophilicity and facilitating subsequent reactions. nih.gov

The interaction between diphenylborinic acid derivatives and diols can be illustrated by the formation of a tetrahedral boronate intermediate, which is crucial for the subsequent reactivity of the diol. rsc.org This reversible complexation is a key feature that enables the selective functionalization of one hydroxyl group over others in a polyol system.

Catalysis in Dehydration and Condensation Reactions

Diphenylborinic anhydride and related borinic acids exhibit significant catalytic activity in a range of dehydration and condensation reactions. This catalytic prowess is largely attributed to their ability to activate carboxylic acids and alcohols, facilitating the formation of new bonds.

One of the most developed areas of organoboron catalysis is in esterification and amidation reactions. nih.gov this compound can catalyze these transformations by reacting with a carboxylic acid to form a mixed anhydride. This intermediate is highly activated towards nucleophilic attack by an alcohol or an amine, leading to the formation of the corresponding ester or amide. nih.gov This method is advantageous as it often proceeds under mild conditions and avoids the need for stoichiometric activating agents, thus increasing atom economy. nih.gov For instance, borate (B1201080) esters have been successfully employed in the amidation of various amino acid derivatives. nih.gov The catalytic cycle typically involves the regeneration of the borinic acid species, allowing for low catalyst loadings.

Table 1: Examples of Boron-Catalyzed Esterification and Amidation

| Catalyst System | Reactants | Product | Key Feature | Reference |

| ortho-iodophenylboronic acid | Carboxylic acid, Amine | Amide | Active at room temperature, no excess reactants needed. | nih.gov |

| Diboronic acid anhydride | β-Hydroxycarboxylic acid, Amine | Amide | Exceptionally low catalyst loading. | nih.gov |

| B(OCH₂CF₃)₃ | Amino acid derivatives | Amide | Effective for a wide variety of substrates. | nih.gov |

This table presents examples of related boron compounds in catalysis to illustrate the general principles applicable to this compound.

Arylboronic acids can facilitate the intramolecular condensation of dicarboxylic acids to yield cyclic anhydrides. nih.gov While simple arylboronic acids may show low efficiency, appropriately substituted catalysts can significantly improve the yield. nih.gov The mechanism is thought to involve the formation of a covalent complex between the boronic acid and one of the carboxylic acid groups, activating it as an electrophile, while a basic group on the catalyst can deprotonate the second carboxylic acid, enhancing its nucleophilicity. nih.gov Symmetrical carboxylic anhydrides can also be synthesized from the corresponding carboxylic acids using activating agents, a process where borinic acid catalysis could potentially play a role. tmc.edu

The synthesis of cyclic imides is commonly achieved by reacting a cyclic carboxylic anhydride with a primary amine. google.com While direct catalysis by this compound in this specific reaction is not extensively documented in the provided sources, the general principles of activating carboxylic acid derivatives suggest its potential utility.

Borinic acids, including diphenylborinic acid, have been shown to be effective catalysts for aldol (B89426) reactions. nih.gov For example, the reaction between pyruvic acids and aldehydes to form isotetronic acids is efficiently promoted by both arylboronic and arylborinic acids, with the latter often providing higher yields. nih.gov The catalyst facilitates the reaction by forming a bidentate complex with the pyruvic acid. nih.gov

The Mukaiyama aldol addition is a well-established carbon-carbon bond-forming reaction that involves the addition of a silyl (B83357) enol ether to a carbonyl compound, typically catalyzed by a Lewis acid. wikipedia.orgorganic-chemistry.orgrsc.org While titanium tetrachloride is a classic catalyst, various organoboron catalysts have also been employed. wikipedia.org The reaction proceeds through an open transition state, and the stereochemical outcome can be influenced by the choice of catalyst and reaction conditions. organic-chemistry.org The use of chiral Lewis acids can lead to asymmetric synthesis, producing β-hydroxy carbonyl compounds with high enantioselectivity. wikipedia.orgrsc.org

Regioselective Functionalization

A significant application of this compound and its derivatives lies in their ability to direct the functionalization of specific hydroxyl groups within a molecule containing multiple such groups. This regioselectivity is of paramount importance in the synthesis and modification of complex natural products.

The challenge of selectively functionalizing one hydroxyl group among many in polyols and carbohydrates can be addressed using borinic acid catalysis. rsc.org Diphenylborinic acid can form a reversible complex with a diol, activating it for subsequent reactions like acylation or tosylation. rsc.org The selectivity often arises from the preferential formation of a stable cyclic borinate ester with vicinal diols, particularly those with a cis relationship, due to favorable geometric alignment. rsc.org

In the context of carbohydrate chemistry, this strategy allows for the regioselective acylation or glycosylation of unprotected sugars. nih.gov For instance, the formation of an anionic tetracoordinate borinic ester from a pyranoside and diphenylborinic acid has been shown to direct site-selective C-H functionalization under photoredox conditions. acs.org This high degree of control is attributed to the electronic effects and conformational constraints imposed by the borinic ester intermediate. acs.org

Table 2: Regioselective Functionalization of Diols Catalyzed by Borinic Acid Derivatives

| Substrate Type | Reaction | Catalyst | Selectivity | Reference |

| cis-Vicinal Diols | Monobenzoylation | Diphenylborinic acid ethanolamine | High selectivity for cis-diols | rsc.org |

| Terminal 1,2-Diols | Tosylation | Borinic acid | High selectivity for primary alcohol | rsc.org |

| Carbohydrates (Pyranosides) | C-H Alkylation | Diphenylborinic acid | High site-selectivity at a single position | acs.orgacs.org |

| Carbohydrates | Acylation | 4-methoxy-2-(N-methylimidazol-2-yl)phenylboronic acid | Regioselective acylation | nih.gov |

This table highlights the utility of borinic acids in achieving regioselectivity in the functionalization of polyols.

Reactions with Amino Acids and Peptides

This compound, often in the form of its hydrolysis product diphenylborinic acid (DPBA), reacts with α-amino acids to form stable, cyclic derivatives known as boroxazolidones. nih.gov This reaction serves as a powerful tool for the analysis and separation of amino acids. smolecule.comsigmaaldrich.comscientificlabs.com The formation of these adducts occurs under mild conditions (pH 2-5) and involves both the α-amino and α-carboxyl groups of the amino acid binding to the boron atom. nih.govresearchgate.net This creates a kinetically stable, five-membered heterocyclic ring which is a type of cyclic mixed anhydride. nih.govresearchgate.net

The central feature of the boroxazolidone structure is a coordinate bond between the nitrogen atom of the amino group and the boron atom. nih.govresearchgate.net The nitrogen atom's lone pair of electrons satisfies the octet rule for the boron atom, contributing to the adduct's stability. nih.govresearchgate.net This reaction is versatile, proceeding with amino acids containing primary, secondary, or even tertiary α-amino groups, as demonstrated with glycine, N-methylglycine, and N,N-dimethylglycine, respectively. nih.govresearchgate.net

A key advantage for analytical applications is the specificity of the reaction. This compound does not form stable complexes with the ε-amino group of lysine, amide bonds within a peptide backbone, or the side chains of common amino acids. nih.govresearchgate.net It does, however, react with the N-terminal α-amino acid moiety of some peptides, such as glutathione. nih.gov

This selective derivatization allows for the separation of α-amino acids from complex mixtures containing peptides and other amines. nih.gov The resulting 1,1-diphenylboroxazolidone adducts can be readily separated and quantified using reversed-phase high-performance liquid chromatography (RP-HPLC), making this a simple and effective pre-column derivatization method for amino acid analysis. nih.gov

The reaction between an N-protected amino acid and an activating agent to form a mixed anhydride is a cornerstone of peptide synthesis. thieme-connect.de While mixed carbonic anhydrides are most common, other types, including those with boric acid derivatives, have been explored. thieme-connect.deorganicreactions.org this compound reacts with amino acids to form mixed anhydrides, a reaction that is fundamental to the formation of the boroxazolidones discussed previously. nih.govresearchgate.net In this context, the boroxazolidone is considered a cyclic mixed anhydride of diphenylborinic acid and the amino acid. nih.govresearchgate.net

The formation of these mixed anhydrides is not limited to analytical applications but also plays a role in synthetic transformations. researchgate.net For example, the carbon-boron bonds of tetraphenylborate (B1193919) can be cleaved by amino acids to yield diphenylborinic acid, which is then intercepted by the amino acid to form the corresponding mixed anhydride in good yield. researchgate.net This process provides a convenient in-situ method for generating these activated species. researchgate.net

In the broader context of peptide chemistry, mixed anhydrides must be carefully designed so that aminolysis occurs selectively at the desired carbonyl group to form the peptide bond. thieme-connect.de The stability and reactivity of the mixed anhydride are critical factors. thieme-connect.de Although mixed anhydrides derived from diphenylborinic acid are noted for their stability, their general application in routine solid-phase peptide synthesis has not been as widespread as other methods. researchgate.netthieme-connect.de

This compound is a key starting material for the one-step synthesis of amino acid adducts and analogues of 2-aminoethyl diphenylborinate (2-APB), a well-known modulator of store-operated calcium entry (SOCE). nih.govresearchgate.net These compounds are of significant interest for their potential therapeutic applications, including in cancer research. nih.govresearchgate.net

The general synthetic method involves reacting this compound with a chosen amino acid or amino alcohol in a solvent such as absolute ethanol, typically under reflux for 30 minutes to 3 hours. nih.govodu.edu Upon cooling, the desired product often precipitates and can be isolated by filtration. nih.gov This straightforward procedure has been used to create a library of 2-APB derivatives, including those with halogenated phenyl rings and various amino acid side chains, with isolated yields reported from 16% to quantitative. nih.govresearchgate.net

These amino acid adducts of this compound form stable acyloxyboranes. nih.gov Studies have indicated that these adducts are less dynamic in solution compared to the corresponding amino alcohol esters. nih.gov Furthermore, the nature of the amino acid side chain plays a crucial role in the biological activity of the resulting compound. nih.govdartmouth.edu For instance, adducts with large side chains have been shown to be effective blockers of SOCE. nih.gov One study identified Diphenyl(2,6-diaminohexanate-O,N)borane as a particularly potent inhibitor. dartmouth.edu

Table 1: Synthesis of Selected 2-APB Amino Acid Analogues from this compound nih.gov

| Amino Acid Reactant | Reaction Time (reflux in EtOH) | Isolated Yield |

| Glycine | 1 h | 75% |

| L-Alanine | 1 h | 72% |

| L-Valine | 2 h | 80% |

| L-Leucine | 2 h | 82% |

| L-Isoleucine | 2 h | 79% |

| L-Phenylalanine | 2 h | 88% |

| L-Tyrosine | 3 h | 70% |

| L-Tryptophan | 3 h | 65% |

Cycloaddition Reactions

This compound has emerged as an effective catalyst for cycloaddition reactions, particularly for Diels-Alder reactions involving unesterified acrylic acids. researchgate.netacs.org A significant challenge in using common Lewis acids to catalyze cycloadditions with such substrates is the competing polymerization of the acrylic acid, which can even pose safety risks due to potential runaway reactions. researchgate.netacs.org

This compound, which features a B-O-B atomic arrangement, has been shown to catalyze high-yielding cycloadditions under solvent-free conditions without inducing this problematic polymerization. researchgate.netacs.org This makes it a valuable catalyst for greener and more efficient synthetic processes. acs.org The catalytic activity is attributed to the Lewis acidic nature of the boron centers, which activates the dienophile towards the [4+2] cycloaddition. nih.govresearchgate.net This activation is believed to occur through the formation of a covalent, monoacylated hemiboronic ester intermediate, which lowers the LUMO energy of the unsaturated carboxylic acid. researchgate.net

The application of borinic acid anhydrides has been noted in industrial synthesis. For example, Merck reported that higher yields were obtained in a Suzuki-Miyaura coupling (SMC) when this compound was used instead of phenylboronic acid for a particular substrate. scholaris.ca In the context of producing bio-based terephthalic acid, catalysts like this compound are used in Diels-Alder reactions to control the product ratios, favoring the formation of the para isomer with high yield (greater than 90%) and high endo selectivity. google.com

Lewis Acid-Base Adduct Formation

The boron atoms in this compound possess a vacant p-orbital, making the compound a Lewis acid. smolecule.com This inherent Lewis acidity allows it to accept electron pairs from Lewis bases, leading to the formation of stable adducts. smolecule.comresearchgate.net This property is central to many of its catalytic applications.

Diphenylborinic acid and its derivatives readily form adducts with a variety of Lewis bases, including pyridines and other tertiary amines. researchgate.netcdnsciencepub.com The formation of these B-N Lewis adducts can have significant effects on the molecule's properties. For example, some B-N adducts of planar trinaphthylboranes, which are related to diphenylborane systems, exhibit dual fluorescence emission. researchgate.net This phenomenon arises from the initial tetracoordinate B-N adduct and a photodissociated tricoordinate borane, indicating that the adduct can dissociate in the excited state. researchgate.net

The interaction is not limited to simple amines. This compound can react with salicylaldehydes and tertiary amines to generate novel boron chelate complexes. smolecule.comcdnsciencepub.com In these reactions, the boron center becomes tetracoordinate, forming a stable chelate anion that is balanced by an ammonium (B1175870) cation derived from the tertiary amine. cdnsciencepub.com The ability of this compound and related borinic acids to form these stable, often crystalline, adducts with both simple Lewis bases and more complex polyfunctional molecules underscores their utility as versatile reagents in synthesis and materials science. cdnsciencepub.comuni-konstanz.ded-nb.info

Vii. Future Directions and Emerging Research Avenues

Development of Chiral Diphenylborinic Anhydride (B1165640) Derivatives for Asymmetric Catalysis

Asymmetric catalysis is a critical field for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. The development of novel chiral ligands and catalysts is a primary objective for synthetic chemists. mdpi.com While diphenylborinic anhydride itself is achiral, its core structure presents a scaffold that can be modified to create chiral derivatives for use in asymmetric catalysis.

The design of such chiral ligands often involves the incorporation of stereogenic centers or axially chiral elements, such as those found in BINOL or with certain P-chiral phosphines, to create a well-defined chiral environment around a catalytic center. mdpi.comnih.gov Future research may focus on synthesizing derivatives where the phenyl groups of this compound are substituted with chiral auxiliaries or are part of a larger, sterically hindered atropisomeric system. These new P-chiral hybrid ligands could then be applied in catalytic asymmetric additions of boronic acids to various electrophiles. nih.gov The goal of these efforts would be to develop catalysts that can achieve high levels of enantioinduction in chemical transformations.

The following table illustrates the typical data researchers would aim to collect when evaluating the performance of new chiral catalysts in a hypothetical asymmetric reaction.

| Entry | Chiral Catalyst Derivative | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Catalyst A | 95 | 92 |

| 2 | Catalyst B | 88 | 97 |

| 3 | Catalyst C | 99 | 85 |

Exploration of Novel Catalytic Transformations

Beyond its potential in asymmetric synthesis, the Lewis acidic nature of the boron centers in this compound suggests its utility in other catalytic transformations. While its current applications are primarily in derivatization and analysis, such as in the separation and determination of α-amino acids through boroxazolidone formation, its catalytic potential remains largely untapped. scientificlabs.co.uk

Future research could explore the use of this compound or its derivatives as catalysts for a range of organic reactions, including:

Protecting Group Chemistry: Borinic acid derivatives can act as protecting groups for diols, a strategy that could be expanded and refined. Protecting groups are essential in multi-step organic synthesis to ensure chemoselectivity by masking a reactive functional group from unwanted reactions. wikipedia.orgnih.gov

Lewis Acid Catalysis: Investigating its efficacy in promoting reactions such as Diels-Alder cycloadditions, Friedel-Crafts reactions, or aldol (B89426) condensations.

Frustrated Lewis Pair (FLP) Chemistry: The development of sterically hindered this compound derivatives could lead to the formation of FLPs with suitable Lewis bases, enabling metal-free hydrogenations and other transformations.

The exploration of these novel catalytic roles would significantly broaden the synthetic utility of the this compound scaffold.

Integration in Materials Science (e.g., Fluorescent Organic Nanoparticles)

The field of materials science, particularly in the area of functional organic materials, presents significant opportunities for this compound. After derivatization, the compound is known to be fluorescent, a property that is highly sought after for applications in sensing and bioimaging.

Fluorescent organic nanoparticles (FONs) have emerged as promising alternatives to inorganic quantum dots due to their high tunability, biocompatibility, and potential for biodegradation. nih.govresearchgate.net These nanoparticles are typically formed through the self-assembly or nanoprecipitation of fluorescent organic dyes. academie-sciences.fr Given that this compound derivatives can exhibit fluorescence, they are attractive building blocks for the creation of novel FONs. Research in this area would involve designing and synthesizing this compound derivatives with tailored photophysical properties and engineering their assembly into stable, bright, and biocompatible nanoparticles. researchgate.net

Table of Known Photophysical Properties

| Compound | Excitation Wavelength (λex) | Emission Wavelength (λem) |

|---|

Data sourced from product specifications for derivatized compounds.

These FONs could find applications as fluorescent probes for detecting specific analytes or as contrast agents for in vivo imaging. academie-sciences.frresearchgate.net

Advanced Mechanistic Insights through Computational and Experimental Synergy

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its existing applications and developing new ones. The synergy between computational chemistry and experimental studies provides a powerful approach to elucidating complex reaction pathways, transition states, and intermediates.

For instance, the well-established reaction of this compound with α-amino acids to form boroxazolidones could be studied in detail. Computational methods, such as Density Functional Theory (DFT), could be used to model the reaction pathway, calculate activation energies, and predict the structure of transition states. These theoretical findings can then guide experimental work, such as kinetic studies or isotopic labeling experiments, to validate the proposed mechanism. This integrated approach can provide a comprehensive picture of the factors controlling reactivity and selectivity, accelerating the rational design of new applications.

Therapeutic Development and Structure-Based Drug Design

A particularly promising avenue for future research lies in medicinal chemistry and therapeutic development. This compound is a known analogue of 2-aminoethoxydiphenyl borate (B1201080) (2-APB), a compound recognized for its activity as a vascular gap junction channel blocker. scientificlabs.co.uk This structural similarity suggests that this compound and its derivatives could be valuable scaffolds for developing new therapeutic agents.

Structure-based drug design (SBDD) is a powerful methodology for discovering and optimizing new drugs. washington.eduresearchgate.net This process relies on the three-dimensional structure of a biological target to design molecules that can bind with high affinity and selectivity. researchgate.net Given the known biological activity of its analogue 2-APB, research could focus on:

Target Identification: Investigating the interaction of this compound derivatives with gap junction proteins, such as Connexin43, and other potential biological targets.

Lead Optimization: Using SBDD principles to iteratively modify the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties.

Fragment-Based Discovery: Employing the diphenylborinic core as a fragment in screening campaigns against various disease targets. nih.gov

This research direction could lead to the development of novel drug candidates for a range of diseases where modulation of intercellular communication or other targeted pathways is beneficial.

常见问题

Q. What are the standard laboratory methods for synthesizing diphenylborinic anhydride?

this compound is commonly synthesized via metathesis or condensation reactions. For example, reacting β-diketiminate magnesium precursors with this compound in anhydrous solvents (e.g., toluene or acetonitrile) under inert atmospheres yields derivatives while releasing byproducts like n-BuBpin. Stoichiometric adjustments (e.g., using 0.5 equivalents of this compound) can optimize reagent consumption, as observed in NMR-monitored reactions . Purification typically involves solvent removal, hexane washing, and crystallization from toluene .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

- ¹¹B NMR spectroscopy : Identifies boron coordination states (e.g., δ = 43–46 ppm for trigonal BO₃ centers; δ = −3–28 ppm for tetrahedral BH₄ centers) .

- X-ray crystallography : Resolves bond parameters (e.g., B–O bond lengths of 1.341–1.370 Å and B–O–B angles of 147–156°) to distinguish polymorphs .

- ¹H/¹³C NMR : Confirms ligand environments and monitors reaction progress .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a boronation agent for synthesizing boron-containing heterocycles (e.g., oxazaborolidines) and as a precursor for organoboron catalysts. For instance, reactions with amino alcohols in acetonitrile yield cyclic boronate esters, which are useful in asymmetric catalysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to ensure complete consumption of this compound in metathesis reactions?

Incomplete consumption often arises from stoichiometric imbalances. For example, using 0.5 equivalents of this compound relative to magnesium precursors achieved full reagent consumption in diborane synthesis, compared to 50% conversion with 1 equivalent . Real-time ¹¹B NMR monitoring helps track boron species, while hexane washing removes unreacted starting materials.

Q. What methodological approaches resolve structural discrepancies between this compound polymorphs?

Polymorphs exhibit variations in B–O bond lengths (1.346 vs. 1.370 Å) and angles (152.7° vs. 147.3°) due to packing differences . To resolve discrepancies:

- Perform temperature-dependent XRD to assess crystallization effects.

- Compare experimental ¹¹B NMR shifts with computational models (e.g., DFT calculations).

- Analyze solvent polarity’s role in polymorph stabilization during recrystallization.

Q. How should researchers design experiments to study this compound’s reactivity with amino alcohols?

Key considerations include:

- Solvent selection : Acetonitrile facilitates precipitation of boronate esters .

- Molar ratios : Equimolar or excess amino alcohols drive cyclization.

- Characterization : Use melting point analysis, ¹H NMR (e.g., NH₂ signal at δ = 3.33 ppm), and elemental analysis to confirm product purity .

- Kinetic studies : Vary reaction time (e.g., 1 hour to 1 week) to optimize yields .

Data Contradiction and Analysis

Q. How can researchers address conflicting reports on this compound’s catalytic activity in cross-coupling reactions?

Discrepancies may arise from:

- Impurity profiles : Use GC-MS or HPLC to detect trace contaminants (e.g., residual acetic anhydride from synthesis).

- Moisture sensitivity : Conduct reactions under rigorous anhydrous conditions and monitor via Karl Fischer titration.

- Substrate scope limitations : Systematically test diverse substrates (e.g., aryl halides vs. alkenes) to delineate catalytic applicability.

Methodological Best Practices

Q. What protocols ensure reproducible synthesis of this compound derivatives?

- Standardize drying : Store reagents over molecular sieves and use freshly distilled solvents.

- Document crystallization conditions : Note solvent saturation levels and cooling rates for polymorph control .

- Report NMR parameters : Include solvent, temperature, and referencing standards (e.g., BF₃·OEt₂ for ¹¹B NMR) .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。